REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10]Br)=[CH:6][CH:5]=1.[C:13]([O:17][C:18](=[O:26])[NH:19][CH:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)([CH3:16])([CH3:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][N:23]2[CH2:22][CH2:21][CH:20]([NH:19][C:18]([O:17][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:26])[CH2:25][CH2:24]2)=[CH:6][CH:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)CBr)=O
|
Name
|
|
Quantity
|
3.77 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1CCNCC1)=O
|
Name
|
|
Quantity
|
4.35 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 5 h at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Precipitates
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solution is evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel column chromatography (gradient
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)CN1CCC(CC1)NC(=O)OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |